The synthesis of CC-885 involves several key steps that leverage established organic chemistry techniques. The compound is typically synthesized through a series of reactions starting from readily available building blocks. The synthetic route may include:
The molecular structure of CC-885 is characterized by its unique arrangement of atoms that facilitate its interaction with cereblon. The compound features a core structure derived from thalidomide, modified to enhance its binding affinity and selectivity towards cereblon.
The three-dimensional structure can be elucidated through X-ray crystallography, revealing how CC-885 fits into the binding pocket of cereblon and interacts with other residues critical for its function .
CC-885 undergoes specific chemical reactions that are vital for its mechanism of action. Primarily, it acts as a molecular glue that enhances the interaction between cereblon and its substrates, leading to their ubiquitination and subsequent degradation via the proteasome pathway.
Key reactions include:
These processes are critical in regulating protein levels within cells and have implications in cancer therapy where aberrant protein expression contributes to disease progression .
The mechanism by which CC-885 operates involves several steps:
Data from studies indicate that CC-885 shows potent antiproliferative effects in cell lines expressing cereblon, underscoring its potential therapeutic applications .
CC-885 has significant potential applications in scientific research and therapeutic development:
CC-885 represents a paradigm-shifting cereblon (CRBN)-modulating compound within the field of targeted protein degradation (TPD). This novel agent functions as a molecular glue degrader, redirecting the CRL4^CRBN^ E3 ubiquitin ligase complex toward specific neosubstrates not ordinarily targeted by endogenous ubiquitination machinery. Unlike occupancy-driven inhibitors, CC-885 operates via event-driven pharmacology, enabling catalytic degradation of target proteins at substoichiometric concentrations. Its discovery marked a significant advancement in the TPD landscape by demonstrating potent and selective anticancer activity across diverse malignancies through the induced degradation of functionally critical proteins.
CC-885 emerged from systematic efforts to expand the therapeutic potential of cereblon modulators beyond classical immunomodulatory drugs (IMiDs). Initial studies revealed its unique ability to recruit and degrade the translation termination factor G1 to S phase transition 1 (GSPT1). Published in Nature (2016), foundational research demonstrated that CC-885 binds the C-terminal domain of CRBN, creating a novel interfacial surface that facilitates high-affinity interactions with GSPT1. This interaction triggers the ubiquitin-dependent proteasomal degradation of GSPT1, disrupting protein synthesis and inducing rapid apoptosis in cancer cells [3] [6].
Subsequent proteomic profiling identified an expanded repertoire of CC-885-dependent neosubstrates, revealing its polypharmacological potential. Beyond GSPT1, CC-885 induces the degradation of substrates including:
Table 1: Key Neosubstrates of CC-885 and Their Functional Roles
Neosubstrate | Biological Function | Cancer Relevance | Degradation Mechanism |
---|---|---|---|
GSPT1 | Translation termination factor | Acute Myeloid Leukemia | CRBN-dependent ubiquitination |
CDK4 | Cyclin-dependent kinase 4 | Multiple Myeloma | CRBN-mediated proteasomal degradation |
GOLM1 | Golgi membrane protein | Hepatocellular Carcinoma | CRL4^CRBN^-dependent ubiquitination |
PLK1 | Polo-like kinase 1 | NSCLC | CRBN/p97-dependent degradation |
BNIP3L | Mitophagy regulator | Broad | CRL4^CRBN^ recruitment |
Mechanistically, CC-885 binding induces conformational restructuring within the CRBN complex, enabling molecular "gluing" to neosubstrates via surface complementarity. This process requires the CRL4^CRBN^ ligase assembly, with ubiquitination occurring through coordinated E1-E2-E3 enzymatic activity. The 26S proteasome then recognizes polyubiquitinated proteins, leading to their irreversible destruction [1] [6].
CC-885 occupies a pivotal position in the trajectory from first-generation IMiDs to advanced TPD technologies:
Unlike thalidomide, lenalidomide, or pomalidomide—which primarily target transcription factors IKZF1/3—CC-885 exhibits a broader neosubstrate spectrum. While classical IMiDs show limited efficacy in solid tumors, CC-885 degrades oncoproteins like GOLM1 and PLK1, overcoming this limitation. Its structural modifications, particularly the urea-containing moiety, enable novel protein-protein interactions with CRBN, expanding the degradable proteome [2] [6].
CC-885 validated the concept that cereblon modulators could be engineered for customizable substrate specificity. This principle directly informed the development of CRBN-recruiting PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules incorporating:
CC-885’s pharmacophore has been exploited in PROTAC design due to its efficient E3 ligase engagement. Its versatility is demonstrated by PROTACs targeting kinases, epigenetic regulators, and undruggable proteins [7] [9].
Table 2: Comparison of CC-885 with Classical IMiDs and PROTACs
Property | Classical IMiDs | CC-885 | PROTACs |
---|---|---|---|
Target Specificity | Limited (IKZF1/3, CK1α) | Broad (GSPT1, PLK1, CDK4) | Programmable |
Applicability | Hematologic malignancies | Solid & hematologic tumors | Broadest |
Mechanism | Molecular glue | Molecular glue | Heterobifunctional recruiter |
Degradation Scope | Defined neosubstrates | Multiple neosubstrates | Customizable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7